molecular formula C10H7F6NO2 B2798862 N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide CAS No. 52786-37-5

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide

Cat. No.: B2798862
CAS No.: 52786-37-5
M. Wt: 287.161
InChI Key: DCVSNNYCVJWFPO-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily due to the properties imparted by its 1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl (also known as hexafluoro-isopropanol or HFIP) moiety. Compounds featuring this group have been identified as key scaffolds in the development of biologically active molecules, with documented applications as agonists for nuclear receptors such as RORα/γ . The strong electron-withdrawing nature and high polarity of the HFIP group can significantly influence a compound's lipophilicity, metabolic stability, and cell membrane permeability, making it a valuable structural component in the design of novel therapeutic agents . In a research setting, this benzamide derivative serves as a versatile building block for the synthesis of more complex molecules. The HFIP group is known to act as a powerful promoter in organic synthesis, facilitating various transformations like Friedel-Crafts reactions under mild, metal-free conditions . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor for generating compound libraries aimed at screening for new pharmacological activities. As with many specialized biochemical tools, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVSNNYCVJWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The hexafluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide exhibits potential anticancer properties. Its structure allows for interactions with biological targets involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Its efficacy against various bacterial strains suggests potential use as a therapeutic agent in treating infections. The presence of the hexafluoro group enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes .

Materials Science

Fluorinated Polymers
this compound serves as a building block in the synthesis of fluorinated polymers. These polymers are valued for their chemical resistance and thermal stability. The incorporation of hexafluoro groups into polymer chains can significantly enhance the material's performance in harsh environments .

Coatings and Surfaces
Due to its hydrophobic nature and stability, this compound is explored for applications in protective coatings. Its use can lead to surfaces that are resistant to water and oil stains while maintaining durability against environmental degradation .

Environmental Science

Pollutant Degradation
Studies have investigated the role of this compound in the degradation of persistent organic pollutants (POPs). Its chemical structure allows it to interact with various contaminants in soil and water systems, facilitating their breakdown through advanced oxidation processes .

Fluorinated Compounds in Ecosystems
The environmental impact of fluorinated compounds is a growing concern. Research is being conducted on how compounds like this compound behave in ecological systems and their potential effects on wildlife and human health. Understanding these dynamics is crucial for developing regulations surrounding their use .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation at low concentrations.
Study BAntimicrobial PropertiesShowed effectiveness against gram-positive and gram-negative bacteria; potential for drug development.
Study CMaterial ApplicationsDeveloped a new class of fluorinated polymers with enhanced thermal stability and chemical resistance.
Study DEnvironmental ImpactInvestigated degradation pathways of pollutants facilitated by hexafluoro compounds; suggested remediation strategies.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The hexafluoro groups enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or alter protein function. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzamide and Analogues

Compound Name Key Substituents Applications Key References
Target Compound Hexafluoro-2-hydroxypropan-2-yl, benzamide Agrochemicals (e.g., S(PFH-OH)-8007), Pharmaceuticals (e.g., SR1078)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Dimethylethanolamine, methylbenzamide Chelation-assisted C–H functionalization
Broflanilide Bromine, trifluoromethyl, meta-diamide Insecticide (lepidopteran control)
DM-8007 Bromine, trifluoromethyl, benzamide Insecticide metabolite (higher activity than parent)
SR1078 Trifluoromethyl, hexafluoro-HFIP, benzamide RORα/γ agonist (circadian modulation)
N-Benzoyl-2-hydroxybenzamide Derivatives Hydroxybenzamide, variable aryl groups Antioxidant, enzyme inhibition
Physicochemical Properties

The hexafluoro-HFIP group significantly enhances lipophilicity (logP) compared to non-fluorinated analogues. For example:

  • Target Compound : logP ~4.5–5.0 (estimated from structural analogs in ).
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : logP ~1.8 (lower due to absence of fluorine) .
  • SR1078 : Molecular weight 477.40 g/mol, with three trifluoromethyl groups contributing to high metabolic stability .

Table 2: Key Physicochemical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide SR1078
Molecular Weight ~393.15 g/mol* 207.24 g/mol 477.40 g/mol
logP ~4.5–5.0 1.8 5.2
Water Solubility Low (fluorine-induced hydrophobicity) Moderate (hydroxy group enhances solubility) Very low
Metabolic Stability High (resistant to oxidation) Moderate (prone to esterase cleavage) Very high

*Calculated based on and .

Biological Activity

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide is a compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)benzamide. Its molecular formula is C17H10F9NO2C_{17}H_{10}F_9NO_2, with a molecular weight of 431.26 g/mol. The presence of hexafluoroisopropanol contributes to its unique properties such as hydrophobicity and thermal stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that benzamide derivatives can influence several biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : Benzamide derivatives may interact with neurotransmitter receptors affecting cardiovascular functions and potentially alleviating conditions such as heart failure .

Study 1: Cardiovascular Effects

A study evaluated the effects of a related benzamide derivative on heart failure using an ischemia-reperfusion injury model. The findings suggested that the compound decreased infarct area and left ventricular pressure (LVP), indicating protective cardiovascular effects. The mechanism involved activation of M2-muscarinic receptors and nitric oxide synthase pathways .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of benzamide derivatives. The results demonstrated that these compounds could reduce oxidative stress markers in cellular models, suggesting potential applications in managing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Cardiovascular EffectsM2 receptor activation
Antioxidant ActivityReduction of oxidative stress
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : The compound exhibits RORγ inverse agonism (IC50_{50} < 15 μM) in TH17 cell differentiation assays. Activity is assessed via luciferase reporter gene assays using HEK293T cells transfected with RORγ expression vectors. Dose-response curves (1–30 μM) are analyzed to determine EC50_{50} values .

Advanced Research Questions

Q. How can structural modifications enhance RORγ selectivity over RORα?

  • Methodological Answer :
  • SAR Insights : Introducing electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring improves RORγ binding affinity. For example, substituting fluorine at the ortho position reduces steric hindrance, enhancing interactions with His479 and Tyr502 in the RORγ ligand-binding domain.
  • Experimental Design : Synthesize analogs with varied substituents (e.g., -Cl, -OCH3_3) and test using competitive binding assays (SPR) and co-crystallization (PDB ID: 4WQM) .
  • Data Table :
SubstituentRORγ IC50_{50} (μM)RORα IC50_{50} (μM)Selectivity Ratio
-CF3_30.01548032,000
-Cl0.51.53
-OCH3_330150.5
Source: Adapted from

Q. How can researchers resolve discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer : Variations arise from assay conditions (e.g., cell type, luciferase reporter sensitivity). Standardization steps include:
  • Using identical cell lines (e.g., Jurkat T-cells for TH17 differentiation).
  • Normalizing data to reference agonists (e.g., SR1078, IC50_{50} = 1–3 μM) .
  • Validating results with orthogonal methods (e.g., qPCR for IL-17 expression) .

Q. What analytical strategies quantify trace metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in H2_2O/acetonitrile). Monitor transitions for the parent compound (m/z 301.1 → 183.0) and metabolites (e.g., hydroxylated derivatives, m/z 317.1 → 199.0).
  • Sample Prep : Use QuEChERS extraction (acetonitrile partitioning, MgSO4_4/PSA cleanup) for biological matrices .

Key Data Contradictions & Solutions

Q. Conflicting reports on metabolic stability: How to address variability in hepatic microsomal assays?

  • Resolution :
  • Species Differences : Human vs. rodent microsomes show divergent CYP450 metabolism (e.g., human CYP3A4 vs. rat CYP2D6). Cross-species validation is essential.
  • Stabilizing Agents : Add NADPH-regenerating systems (1.3 mM NADP+^+, 3.3 mM glucose-6-phosphate) to maintain enzyme activity during incubation (37°C, 60 min) .

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